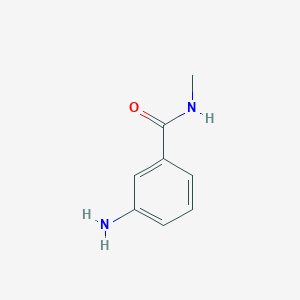

3-Amino-N-methylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-N-methylbenzamide involves complex chemical reactions. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, showcasing the varied synthetic pathways for benzamide derivatives (Al Mamari & Al Lawati, 2019). Another approach involves one-pot synthesis sequences for creating complex molecules, indicating the versatility in synthesizing benzamide-related compounds (Couture et al., 1997).

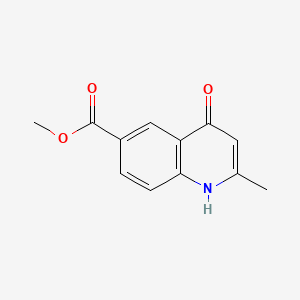

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the behavior and reactivity of compounds like 3-Amino-N-methylbenzamide. Studies on similar compounds have employed techniques like X-ray diffraction and DFT calculations to elucidate their crystal structures, providing insights into the influence of molecular interactions on the geometry and properties of benzamide derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

The interaction of 3-Amino-N-methylbenzamide with other chemicals highlights its role in cellular processes. It has been shown to influence the repair mechanisms of DNA by acting as an inhibitor of poly(ADP-ribose) polymerase. This inhibition can affect the cell's response to DNA damage and the efficacy of DNA repair, as evidenced by its interaction with alkylating agents, leading to increased cytotoxicity and alterations in cell cycle progression (Schwartz & Weichselbaum, 1985; Morgan & Cleaver, 1982).

Physical Properties Analysis

The physical properties of benzamide derivatives are influenced by their molecular structure. Studies have shown that different configurations and substitutions on the benzamide backbone can lead to varied physical properties, such as solubility, melting point, and stability. The crystalline structure and hydrogen bonding patterns play a significant role in determining these properties, as seen in the crystallographic analysis of related compounds (OriiSeiki et al., 1963).

Chemical Properties Analysis

The chemical properties of 3-Amino-N-methylbenzamide, including reactivity, stability, and interaction with biological molecules, are central to its potential applications in research. Its ability to inhibit poly(ADP-ribose) polymerase affects not only DNA repair but also cellular responses to stress and damage, highlighting its importance in studies related to cellular biology and chemistry (Lubet et al., 1984).

Scientific Research Applications

DNA Repair and Cell Toxicity Studies

3-Amino-N-methylbenzamide (3-ABA), primarily recognized as an inhibitor of poly(ADP-ribose) synthesis, has been extensively studied for its impact on DNA repair mechanisms and cellular toxicity. It has been observed that 3-ABA, in certain concentrations, paradoxically impacts DNA break frequencies in cells damaged by agents like methyl methane sulfonate (MMS). Low concentrations of 3-ABA seem to reduce DNA break frequencies, while higher doses increase them, potentially due to nonspecific side effects and cellular toxicity (Cleaver, Milam, & Morgan, 1985). Additionally, 3-ABA has been shown to enhance the toxic effects of certain chemicals in BALB/3T3 cells, stressing the importance of poly ADP-ribosyl synthetase in the repair of DNA damage (Lubet et al., 1984).

Effects on DNA Precursor Metabolism

Research has indicated that 3-ABA can significantly affect DNA precursor metabolism. It has been found to influence the incorporation of various labeled precursors into DNA, suggesting a broad range of effects beyond its known inhibition of poly(ADP-ribose) synthetase (Milam, Thomas, & Cleaver, 1986).

Thermal Stability Studies

Studies on related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) have been conducted to understand their thermal stability, which is critical for their safe handling and storage in various applications. Dynamic DSC curves and simulation calculations have been used to predict thermal stability parameters such as TMRad and SADT for these compounds (Cong & Cheng, 2021).

Cardiovascular Properties in Drug Development

The cardiovascular activities of compounds structurally similar to 3-ABA, such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide (DQ-2511), have been investigated, particularly in the context of developing anti-ulcer drugs. These studies have examined effects on arterial blood flow, cardiac contractility, and other cardiovascular parameters in animal models (Hirohashi et al., 1993).

Interaction with Alkylating Agents and Impact on Cell Cycle

The interaction of 3-ABA with alkylating agents and its consequent impact on cellular processes such as sister chromatid exchanges (SCEs) and cell cycle progression have been a focus of study. For example, 3-ABA has been shown to increase SCE frequencies when combined with certain alkylating agents in Chinese hamster ovary cells (Schwartz, 1986). Furthermore, 3-ABA's cytotoxicity in human fibroblasts with damaged DNA and its impact on cell cycle phases have been examined (Boorstein & Pardee, 1984).

Mechanism of Action

Mode of Action

The exact mode of action of 3-Amino-N-methylbenzamide is not well-documented. As a benzamide derivative, it may interact with its targets through similar mechanisms as other benzamides. For instance, N-Methylbenzamide inhibits PDE10A, potentially affecting cyclic nucleotide signaling . .

Biochemical Pathways

If it shares similar properties with N-Methylbenzamide, it may influence pathways involving cyclic nucleotides, given the latter’s role as a PDE10A inhibitor . .

Result of Action

Given its structural similarity to N-Methylbenzamide, it may potentially influence cellular signaling pathways involving cyclic nucleotides . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Amino-N-methylbenzamide is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the action of a compound. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Safety and Hazards

properties

IUPAC Name |

3-amino-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQTASEULDNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350310 | |

| Record name | 3-Amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-methylbenzamide | |

CAS RN |

25900-61-2 | |

| Record name | 3-Amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

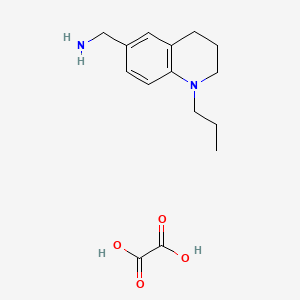

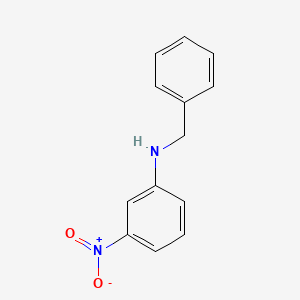

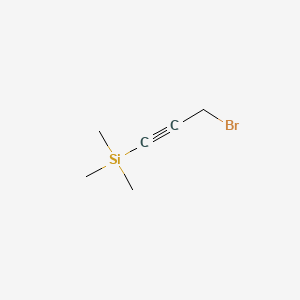

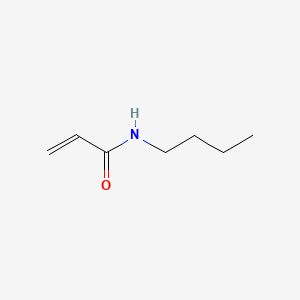

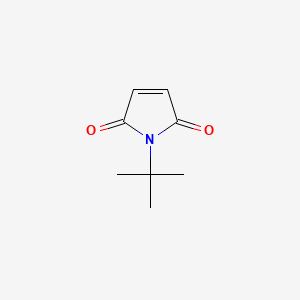

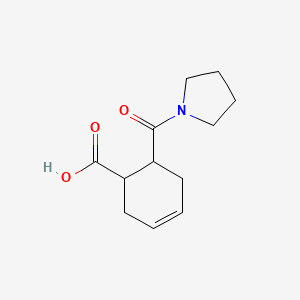

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

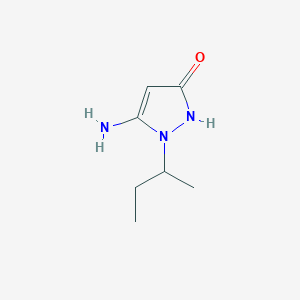

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Amino-N-methylbenzamide in ecabapide metabolism?

A1: 3-Amino-N-methylbenzamide is a major metabolite of ecabapide, formed through a two-step process. Initially, ecabapide undergoes N-dealkylation at the secondary amine of the 3-position on the benzamide moiety []. This dealkylation is followed by acetylation, resulting in the formation of 3-Amino-N-methylbenzamide. This metabolic pathway highlights the breakdown process of ecabapide within the body, specifically in rats.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)